[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Description
[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a specialized sulfonyl chloride derivative characterized by its unique bicyclo[1.1.1]pentane core and trifluoromethyl (-CF₃) substituent. This compound’s strained bicyclic structure imparts distinct steric and electronic properties, making it valuable in medicinal chemistry and materials science for synthesizing rigid, bioisosteric analogs or as a reactive intermediate. The trifluoromethyl group enhances electrophilicity and metabolic stability, while the sulfonyl chloride moiety enables nucleophilic substitutions or cross-coupling reactions .
Properties
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3O2S/c8-14(12,13)4-5-1-6(2-5,3-5)7(9,10)11/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQNGOWAHKWKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a specialized chemical that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural features and reactivity profile make it a subject of interest for researchers exploring new therapeutic agents and synthetic methodologies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure
- Molecular Formula : CHClFOS
- Molecular Weight : 230.66 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1C2(CC1(C2)C(F)(F)F)CS(=O)(=O)Cl
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Boiling Point | 130 °C |
| Density | 1.45 g/cm³ |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and binding affinity to target proteins.
Key Mechanisms:
- Covalent Bonding : The methanesulfonyl chloride moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to irreversible inhibition of enzyme activity.
- Bioisosterism : The compound may act as a bioisostere for other pharmacologically active molecules, modifying the pharmacokinetic properties of lead compounds in drug development.
Toxicological Profile
The compound exhibits significant toxicity, which is a critical consideration for its application in biological systems:
- Acute Toxicity : Highly toxic upon ingestion, inhalation, or skin contact.
- Irritation Potential : Causes severe skin burns and eye damage upon contact.
- Genotoxicity : Positive results in Ames tests indicate potential mutagenic properties.
Study 1: Antitumor Activity
A study investigated the effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity against certain tumor types, suggesting potential as an anticancer agent.
Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes involved in metabolic pathways. The compound was found to inhibit enzymes such as carbonic anhydrase with IC values in the low micromolar range, indicating strong inhibitory activity.
Study 3: Drug Development Applications
In drug discovery, this compound has been explored as a scaffold for synthesizing novel sulfonamide derivatives that exhibit enhanced biological activity compared to existing drugs.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves the functionalization of bicyclo[1.1.1]pentane derivatives, utilizing strong bases and specific catalysts to achieve high yields and selectivity. Advanced techniques such as continuous flow reactors are often employed in industrial settings to ensure consistent quality and yield.
Medicinal Chemistry
Bioisosterism : The bicyclo[1.1.1]pentane structure serves as a bioisostere for aromatic rings, enhancing the metabolic stability and pharmacokinetic properties of drug candidates. For instance, replacing phenyl groups with bicyclo[1.1.1]pentane moieties has shown promising results in drug design, improving solubility and reducing metabolic degradation in vivo models .
Case Studies :
- In the development of γ-secretase inhibitors, the incorporation of bicyclo[1.1.1]pentane structures led to increased aqueous solubility and metabolic stability compared to traditional phenyl-substituted compounds .
- The compound has been explored for its potential in synthesizing novel sulfonamide derivatives that exhibit biological activity .
Organic Synthesis
Reactivity : The methanesulfonyl chloride group allows for various substitution reactions, making it a versatile building block in organic synthesis. It can react with nucleophiles to form sulfonamide derivatives, which are valuable in pharmaceutical applications.
Chemical Reactions :
- Substitution Reactions : The methanesulfonyl chloride can be substituted with amines or alcohols to generate sulfonamides or sulfonate esters.
- Oxidation and Reduction : The trifluoromethyl group can participate in redox reactions, altering the electronic properties of the compound.
Industrial Applications
In industry, [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is utilized in the production of specialty chemicals and advanced materials due to its stability and reactivity. It finds applications in:
- Coatings and Adhesives : Its chemical properties make it suitable for formulating high-performance coatings and adhesives.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties.
Summary Table of Applications
| Application Area | Specific Uses | Notable Benefits |
|---|---|---|
| Medicinal Chemistry | Drug design (bioisosteres) | Improved solubility and stability |
| Organic Synthesis | Building block for sulfonamide derivatives | Versatile reactivity with nucleophiles |
| Industrial Applications | Coatings, adhesives, polymer production | Enhanced material properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared below with three structurally related sulfonyl chlorides:
Commercial Availability
Suppliers like TCI Chemicals (JPY 6,600/1g for phenyl analog) and Enamine Ltd.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, and how is its purity validated?
- Methodology :
- Synthesis : The compound can be synthesized via chlorination of the corresponding sulfonic acid using reagents like PCl₅ or SOCl₂ under anhydrous conditions. The bicyclo[1.1.1]pentane core, due to its strain, requires low-temperature (−20°C to 0°C) and inert atmosphere (N₂/Ar) to prevent decomposition .
- Characterization : Use ¹H/¹³C NMR to confirm the bicyclo[1.1.1]pentane structure (distinctive coupling patterns from bridgehead protons) and ¹⁹F NMR for the CF₃ group. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity. X-ray crystallography may resolve stereoelectronic effects if crystals are obtained .
Q. How does the compound’s reactivity compare to conventional sulfonyl chlorides in nucleophilic substitution reactions?
- Methodology :
- Reactivity Screening : Test reactions with amines (e.g., aniline, benzylamine) or alcohols in dry THF/DCM at 0–25°C. Monitor progress via TLC or ¹⁹F NMR. The bicyclo[1.1.1]pentane’s strain may accelerate reactivity compared to linear analogs (e.g., benzenesulfonyl chlorides) but could also lead to side reactions like ring-opening under harsh conditions .
- Kinetic Studies : Compare rate constants (k) with non-strained analogs using UV-Vis spectroscopy or HPLC to quantify reaction progress.
Q. What stability precautions are necessary for handling and storing this compound?
- Methodology :
- Stability Assessment : Conduct accelerated degradation studies under varying humidity (10–90% RH), temperature (4°C, 25°C, 40°C), and light exposure. Monitor decomposition via HPLC and ¹⁹F NMR.
- Storage : Store under inert gas (Ar) at −20°C in sealed, desiccated vials. Use molecular sieves (3Å) to mitigate hydrolysis. Methanesulfonyl chloride analogs hydrolyze slowly but release HCl; ensure fume hood use .
Advanced Research Questions
Q. Can this compound act as an electrophilic partner in cross-coupling reactions for strained hydrocarbon synthesis?
- Methodology :
- Suzuki-Miyaura Coupling : Test with boronic acids (e.g., pinacol boronate esters) under Pd catalysis (e.g., Pd(PPh₃)₄). Optimize base (K₂CO₃ vs. CsF) and solvent (dioxane/DMF). The bicyclo system’s steric hindrance may require elevated temperatures (80–100°C) .
- Product Analysis : Characterize coupling products via NOESY NMR to confirm retention of the bicyclo[1.1.1]pentane framework. HRMS and SC-XRD resolve structural ambiguities.
Q. How does the bicyclo[1.1.1]pentane ring influence the electronic and steric properties of the sulfonyl chloride group?
- Methodology :
- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and LUMO localization. Compare with non-strained analogs to quantify strain energy (≈30–40 kcal/mol for bicyclo[1.1.1]pentane derivatives) .
- Spectroscopic Probes : IR spectroscopy (S=O stretching frequencies) and XPS (sulfur oxidation states) correlate electronic effects.
Q. What mechanistic pathways explain potential ring-opening reactions during solvolysis?
- Methodology :
- Solvolysis Experiments : React the compound in aqueous acetone or methanol. Track intermediates via LC-MS and ¹H NMR. Wiberg’s studies on 1-bicyclo[1.1.1]pentyl chloride suggest strain-driven formation of carbocation intermediates (e.g., 3-methylenecyclobutyl cation) .
- Kinetic Isotope Effects (KIE) : Use deuterated solvents (CD₃OD) to probe transition states. Primary KIE (k_H/k_D > 1) indicates bond-breaking in the rate-determining step.
Data Contradictions and Resolution
- Unexpected Byproducts : If solvolysis yields non-sulfonated products (e.g., cyclobutane derivatives), perform trapping experiments with stable carbocation scavengers (e.g., 2,6-lutidine) .
- Divergent Reactivity : Conflicting kinetic data (e.g., slower-than-expected nucleophilic substitution) may arise from steric shielding. Use bulky nucleophiles (e.g., tert-butanol) to test steric effects .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
